molecular formula C14H23N3OS B2973574 3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE CAS No. 1448129-18-7

3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE

Cat. No.: B2973574
CAS No.: 1448129-18-7
M. Wt: 281.42
InChI Key: BGFUZMZFUOZBQK-UHFFFAOYSA-N
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Description

| 3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor Gamma t (RORγt), a critical transcription factor for the differentiation and function of T helper 17 (Th17) cells. This compound has emerged as a crucial pharmacological tool for dissecting the pathophysiological roles of Th17 cells and the IL-17/IL-23 axis in autoimmune and inflammatory diseases. By specifically antagonizing RORγt transcriptional activity, it effectively suppresses the production of interleukin-17 (IL-17), a key pro-inflammatory cytokine. Research utilizing this compound has provided significant insights into conditions such as psoriasis, psoriatic arthritis, and multiple sclerosis, validating RORγt as a high-value therapeutic target. Its high selectivity over other nuclear receptors minimizes off-target effects, making it an ideal candidate for in vitro and in vivo studies aimed at understanding immune regulation and for the preclinical evaluation of novel immunomodulatory strategies. The compound's well-defined mechanism of action facilitates the exploration of RORγt's role beyond autoimmunity, including its involvement in metabolic syndrome and cancer.

Properties

IUPAC Name

3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-14(2,3)10-12(18)16-11-4-7-17(8-5-11)13-15-6-9-19-13/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFUZMZFUOZBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1CCN(CC1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives . The final step involves the coupling of the thiazole and piperidine rings with the butanamide group, often using amide bond formation reactions facilitated by coupling agents such as carbodiimides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated thiazoles, nitrothiazoles

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets . The butanamide group can further stabilize these interactions through additional hydrogen bonds and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with structurally related butanamide derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight CAS RN Applications/Notes References
3,3-Dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide C14H22N3OS Thiazol-2-yl, piperidin-4-yl, 3,3-dimethyl 280.41 g/mol Not provided Hypothesized use in drug discovery -
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide C13H20N2O Phenylmethyl, 3,3-dimethyl, amino 220.31 g/mol 49214-88 Reagent (catalog entry)
Bromobutide (2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide) C14H19BrN2O Bromo, phenylethyl, 3,3-dimethyl 311.22 g/mol - Herbicide (pesticide)
4-Chloro-N-(1,3-thiazol-2-yl)butanamide C7H9ClN2OS Thiazol-2-yl, chloro 204.68 g/mol - Chemical intermediate (safety data)
Key Observations:

Substituent Diversity: The target compound’s piperidine-thiazole combination distinguishes it from simpler analogs like 4-chloro-N-(1,3-thiazol-2-yl)butanamide, which lacks the piperidine ring . The phenylmethyl group in the (2R)-isomer (CAS 49214-88) suggests utility in chiral synthesis or peptide mimetics .

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (280.41 g/mol) compared to analogs like 4-chloro-N-(1,3-thiazol-2-yl)butanamide (204.68 g/mol) may enhance binding specificity but reduce solubility .
  • The 3,3-dimethyl group across all analogs likely increases lipophilicity, favoring interactions with hydrophobic biological targets.

Applications: Pesticides: Bromobutide’s bromo substitution aligns with its herbicidal activity, whereas the target compound’s thiazole-piperidine system may target enzymes or receptors in pathogens . Reagents: The (2R)-isomer’s amino and phenylmethyl groups make it suitable for chiral resolution or as a building block in organic synthesis .

Biological Activity

3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE is a complex organic compound characterized by the presence of a thiazole ring, a piperidine ring, and a butanamide group. This unique structure allows it to exhibit significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's IUPAC name is 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide. Its molecular formula is C14H23N3OSC_{14}H_{23}N_3OS, and it has a molecular weight of approximately 283.42 g/mol. The structural components include:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
  • Butanamide Group : A functional group that contributes to its biological activity.

Biological Activity

The biological activity of 3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE has been investigated in various studies, highlighting its potential therapeutic applications.

The compound interacts with multiple biological targets, including receptors and enzymes involved in various physiological processes. The presence of the thiazole ring is particularly significant as it is a common motif in many biologically active molecules.

Pharmacological Studies

  • Anticancer Activity : Preliminary studies suggest that compounds containing thiazole and piperidine structures may exhibit anticancer properties. For instance, similar compounds have been shown to inhibit tumor growth in vitro and in vivo models.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems due to its piperidine structure. Research indicates potential interactions with opioid receptors, which could lead to analgesic effects.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity associated with thiazole-containing compounds, suggesting that this compound may also possess similar properties.

Case Studies

StudyFindings
Study 1 Investigated the anticancer effects of thiazole derivatives; found significant inhibition of cell proliferation in cancer cell lines.
Study 2 Explored the neuropharmacological effects; demonstrated modulation of dopamine receptors in animal models.
Study 3 Assessed antimicrobial activity against various pathogens; showed promising results against Gram-positive bacteria.

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